2-Bromopyridin-4-amine hydrochloride

Descripción general

Descripción

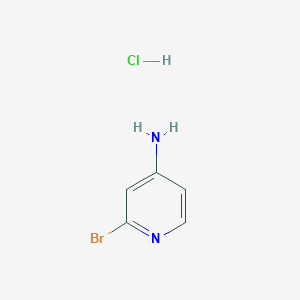

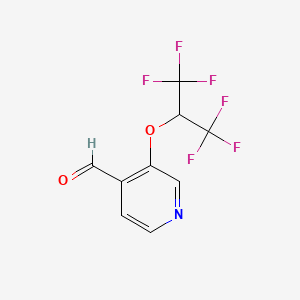

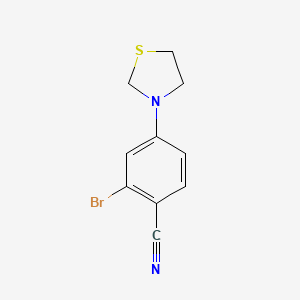

“2-Bromopyridin-4-amine hydrochloride” is a chemical compound with the molecular formula C5H6BrClN2. It has an average mass of 209.471 Da and a monoisotopic mass of 207.940277 Da . It is used as a medical intermediate .

Synthesis Analysis

A synthetic method of 2-amino-4-bromopyridine has been reported in a patent . The method involves undergoing an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water, and then undergoing a reduction reaction to obtain 2-amino-4-bromopyridine . This preparation method has the advantages of a small number of reaction steps, ease of operation, cheap and readily-available raw materials, high yield, total yield of up to 80.5 percent, and suitability for large-scale preparation .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1cc(Br)ccn1 .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 142-146 °C .

Aplicaciones Científicas De Investigación

Brominated Compounds in Environmental and Toxicological Studies

Brominated compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact and toxicology. Research by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity provides insights into the global trends and research gaps in studying brominated compounds' environmental and health effects. This study emphasizes the importance of understanding the toxicological profile of such compounds, including 2-Bromopyridin-4-amine hydrochloride, to assess their environmental and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).

Amine-functionalized Compounds in Material Science and Environmental Remediation

Amine-functionalized materials, including metal-organic frameworks (MOFs) and sorbents, have gained attention for their applications in gas capture, particularly CO2, and environmental remediation. Studies by Lin, Kong, & Chen (2016) and Ateia et al. (2019) highlight the potential of amine-functionalized MOFs for CO2 capture and the efficient removal of persistent environmental pollutants using amine-functionalized sorbents. These applications suggest that this compound, with its amine functionality, could be explored for similar applications in environmental science and material engineering (Lin, Kong, & Chen, 2016; Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Brominated and Amine Compounds in Synthetic Chemistry

The synthesis and structural properties of brominated and amine compounds are of significant interest in organic chemistry. Research on various brominated compounds and amine functionalities, as seen in the work of Issac & Tierney (1996), demonstrates the diverse synthetic routes and applications of these compounds in creating novel chemical entities. This indicates the potential of this compound as a building block in synthetic chemistry for the development of new compounds with varied applications (Issac & Tierney, 1996).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

The safety data sheet indicates that it may cause skin and eye irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of “2-Bromopyridin-4-amine hydrochloride”. For example, it should be stored away from strong oxidizing agents .

Propiedades

IUPAC Name |

2-bromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-3-4(7)1-2-8-5;/h1-3H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUZKHXTJBHXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-fluoro-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B1408699.png)